![molecular formula C10H18N2 B13207154 3-Cyclopropyl-3-azabicyclo[3.2.1]octan-8-amine](/img/structure/B13207154.png)
3-Cyclopropyl-3-azabicyclo[3.2.1]octan-8-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
The synthesis of 3-Cyclopropyl-3-azabicyclo[3.2.1]octan-8-amine typically involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold . This process often starts with an acyclic starting material that contains the necessary stereochemical information to form the bicyclic scaffold in a stereocontrolled manner . Industrial production methods may involve the use of specific reagents and catalysts to achieve high yields and purity .
Analyse Des Réactions Chimiques
3-Cyclopropyl-3-azabicyclo[3.2.1]octan-8-amine undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include hydrochloric acid, sodium acetate, and acetonedicarboxylic acid . The major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
This compound has a wide range of scientific research applications. In chemistry, it is used as a key intermediate in the synthesis of complex molecules . In biology, it serves as a tool for studying proteomics and protein interactions . Additionally, it is used in various industrial processes for the production of specialized chemicals .
Mécanisme D'action
The mechanism of action of 3-Cyclopropyl-3-azabicyclo[3.2.1]octan-8-amine involves its interaction with specific molecular targets and pathways . The compound’s bicyclic structure allows it to bind to certain proteins and enzymes, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
3-Cyclopropyl-3-azabicyclo[3.2.1]octan-8-amine can be compared to other similar compounds, such as 8-azabicyclo[3.2.1]octane and 2-azabicyclo[3.2.1]octane . These compounds share a similar bicyclic structure but differ in their substituents and specific properties . The unique cyclopropyl group in this compound distinguishes it from these related compounds and contributes to its distinct chemical and biological characteristics .
Propriétés
Formule moléculaire |
C10H18N2 |
|---|---|
Poids moléculaire |
166.26 g/mol |
Nom IUPAC |
3-cyclopropyl-3-azabicyclo[3.2.1]octan-8-amine |
InChI |
InChI=1S/C10H18N2/c11-10-7-1-2-8(10)6-12(5-7)9-3-4-9/h7-10H,1-6,11H2 |
Clé InChI |
OCUIGPZGSQTPHR-UHFFFAOYSA-N |
SMILES canonique |
C1CC1N2CC3CCC(C2)C3N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(2-{4-[(1R)-2-chloro-1-hydroxyethyl]phenyl}ethyl)methanesulfonamide](/img/structure/B13207077.png)
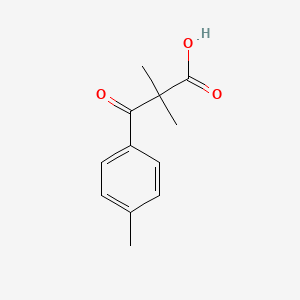
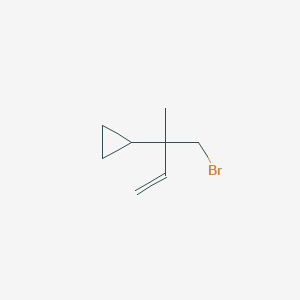
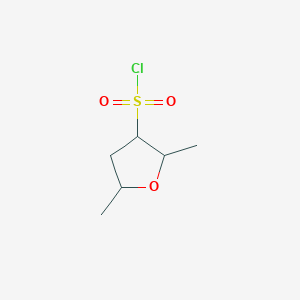
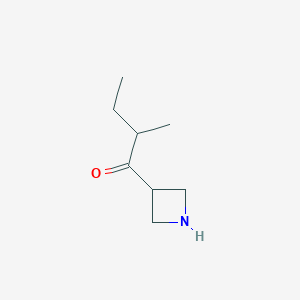
![N-[3-(Aminomethyl)cyclopentyl]-2,2-dimethylpropanamide](/img/structure/B13207105.png)
![Methyl 7-(trifluoromethyl)-2-azaspiro[3.5]nonane-1-carboxylate](/img/structure/B13207107.png)
![3-Nitro-4-[(1-oxothiolan-1-ylidene)amino]benzenesulfonyl chloride](/img/structure/B13207124.png)
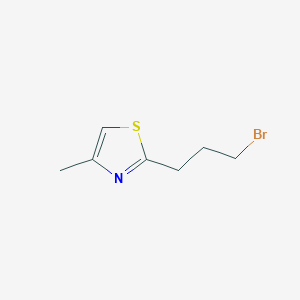
![3-[1-(2-Chlorophenyl)-2-oxopiperidin-3-yl]-2-methyl-3-oxopropanenitrile](/img/structure/B13207146.png)

![N,N-diethyl-5H,6H,7H-pyrrolo[3,4-d]pyrimidin-2-amine](/img/structure/B13207160.png)
![Methyl 2-[5-methyl-2-(2-nitrophenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate](/img/structure/B13207167.png)
![3-[1-(2-Bromophenyl)-2-oxopiperidin-3-yl]-2-methyl-3-oxopropanenitrile](/img/structure/B13207169.png)
